Acide 22-hydroxydocosanoïque

Vue d'ensemble

Description

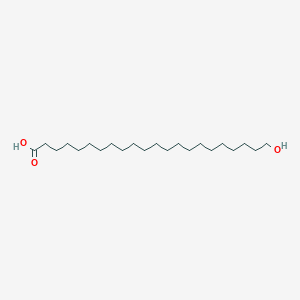

22-Hydroxydocosanoic acid, also known as omega-hydroxybehenic acid, is a long-chain fatty acid with the molecular formula C22H44O3. It is characterized by the presence of a hydroxyl group at the 22nd carbon position of the docosanoic acid chain. This compound is a white solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform .

Applications De Recherche Scientifique

22-Hydroxydocosanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

Biology: Studied for its role in cellular metabolism and as a component of cell membranes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of cosmetics, lubricants, and surfactants .

Mécanisme D'action

Target of Action

It is used in studies related to long-chain ω-hydroxy fatty acids , suggesting that it may interact with enzymes or receptors involved in fatty acid metabolism.

Mode of Action

As an ω-hydroxy fatty acid, it may interact with its targets through hydrophobic interactions and hydrogen bonding, given its long hydrocarbon chain and hydroxyl group .

Pharmacokinetics

It is soluble in ethanol with warming , which suggests that it may have good bioavailability when administered orally or topically.

Action Environment

The action, efficacy, and stability of 22-Hydroxydocosanoic acid may be influenced by environmental factors such as temperature, pH, and the presence of other molecules. For instance, its solubility in ethanol suggests that it may be more effective in environments with similar polarity .

Analyse Biochimique

Biochemical Properties

22-Hydroxydocosanoic acid plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins involved in fatty acid metabolism. One of the key enzymes it interacts with is fatty acid hydroxylase, which catalyzes the hydroxylation of docosanoic acid to produce 22-Hydroxydocosanoic acid . This interaction is essential for the formation of omega-hydroxy fatty acids, which are important components of cellular membranes and signaling molecules.

Cellular Effects

22-Hydroxydocosanoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, 22-Hydroxydocosanoic acid can influence the expression of genes involved in fatty acid oxidation, lipid storage, and inflammatory responses.

Molecular Mechanism

At the molecular level, 22-Hydroxydocosanoic acid exerts its effects through binding interactions with specific biomolecules. It can act as a ligand for PPARs, leading to the activation of these receptors and subsequent changes in gene expression . Additionally, 22-Hydroxydocosanoic acid can inhibit the activity of certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase, thereby regulating fatty acid synthesis and oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 22-Hydroxydocosanoic acid can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature and pH . Long-term studies have shown that 22-Hydroxydocosanoic acid can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression

Dosage Effects in Animal Models

The effects of 22-Hydroxydocosanoic acid in animal models are dose-dependent. At low doses, it has been shown to have beneficial effects on lipid metabolism and inflammation . At high doses, it can exhibit toxic effects, including hepatotoxicity and alterations in lipid homeostasis . These findings highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential adverse effects at higher concentrations.

Metabolic Pathways

22-Hydroxydocosanoic acid is involved in several metabolic pathways, including the omega-hydroxylation of long-chain fatty acids . It is metabolized by enzymes such as fatty acid hydroxylase and cytochrome P450 enzymes, which catalyze the hydroxylation of docosanoic acid to produce 22-Hydroxydocosanoic acid . This compound can also undergo further metabolism to produce shorter-chain fatty acids and other metabolites involved in lipid signaling and energy production .

Transport and Distribution

Within cells and tissues, 22-Hydroxydocosanoic acid is transported and distributed by specific transporters and binding proteins . It can be incorporated into cellular membranes, where it plays a role in maintaining membrane fluidity and integrity . Additionally, 22-Hydroxydocosanoic acid can be transported to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and signaling .

Subcellular Localization

22-Hydroxydocosanoic acid is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and peroxisomes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Within these compartments, 22-Hydroxydocosanoic acid can exert its effects on lipid metabolism, energy production, and cellular signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

22-Hydroxydocosanoic acid can be synthesized through the hydroxylation of docosanoic acidThis can be achieved using various oxidizing agents under controlled conditions .

Industrial Production Methods

In industrial settings, the production of 22-Hydroxydocosanoic acid typically involves the use of biocatalysts or chemical catalysts to facilitate the hydroxylation reaction. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .

Analyse Des Réactions Chimiques

Types of Reactions

22-Hydroxydocosanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of dicarboxylic acids.

Reduction: The carboxyl group can be reduced to form primary alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Acid chlorides and alcohols are commonly used reagents for esterification and etherification reactions.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of primary alcohols.

Substitution: Formation of esters and ethers.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 24-Hydroxytetracosanoic acid

- Adipic acid

- Succinic acid

Comparison

22-Hydroxydocosanoic acid is unique due to its specific hydroxylation at the 22nd carbon position, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has a longer carbon chain and a specific hydroxylation pattern that influences its solubility, reactivity, and biological activity .

Propriétés

IUPAC Name |

22-hydroxydocosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O3/c23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(24)25/h23H,1-21H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPVZXPSTLXWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCCCC(=O)O)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415255 | |

| Record name | 22-hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-45-6 | |

| Record name | 22-hydroxydocosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.